BenchChemオンラインストアへようこそ!

4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

hPNMT inhibition scaffold isosterism catecholamine biosynthesis

4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1707370-93-1) is a heterocyclic compound belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold recognized as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. This scaffold has demonstrated pharmacological relevance across multiple target classes, including P2Y12 receptor antagonism (antiplatelet), phenylethanolamine N-methyltransferase (hPNMT) inhibition, glucose-6-phosphatase catalytic site inhibition, complement pathway modulation, and hedgehog acyltransferase (HHAT) inhibition.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B13015207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCOC(C1CC1)C2C3=C(CCN2)SC=C3
InChIInChI=1S/C12H17NOS/c1-14-12(8-2-3-8)11-9-5-7-15-10(9)4-6-13-11/h5,7-8,11-13H,2-4,6H2,1H3
InChIKeyNYJJXJKUKHYGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A 4-Substituted THTP Scaffold for Pharmacological Probe Development


4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1707370-93-1) is a heterocyclic compound belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold recognized as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system [1]. This scaffold has demonstrated pharmacological relevance across multiple target classes, including P2Y12 receptor antagonism (antiplatelet), phenylethanolamine N-methyltransferase (hPNMT) inhibition, glucose-6-phosphatase catalytic site inhibition, complement pathway modulation, and hedgehog acyltransferase (HHAT) inhibition [2]. The target compound is distinguished from the unsubstituted parent scaffold (MW 139.22) by the presence of a cyclopropyl(methoxy)methyl substituent at the 4-position, yielding a molecular formula of C12H17NOS and a molecular weight of 223.34 g/mol . This modification introduces a chiral center at the 4-position and alters both steric and electronic properties relative to simpler 4-substituted analogs such as 4-(methoxymethyl)-THTP or 4-cyclopropyl-THTP (CAS 869472-59-3) .

Why 4-(Cyclopropyl(methoxy)methyl)-THTP Cannot Be Replaced by Unsubstituted THTP or Simpler 4-Substituted Analogs


The 4-substituent of the tetrahydrothieno[3,2-c]pyridine scaffold is a critical determinant of both target engagement and selectivity profile. In glucose-6-phosphatase catalytic site inhibitors, systematic SAR studies established that the 4-substituent must be a phenyl group optionally substituted with lipophilic para-substituents such as trifluoromethoxy or chloro; non-phenyl 4-substituents abolish activity in this target class [1]. Conversely, in hPNMT inhibition, the unsubstituted THTP scaffold (compound 14) exhibits a 6-fold lower potency than its THIQ isostere, with functionalization at the 2- and 6-positions required for potency optimization [2]. The introduction of a cyclopropyl(methoxy)methyl group at the 4-position—combining a compact cycloalkyl ring with a methoxy linker—produces a substitution pattern that is sterically and electronically distinct from both the unsubstituted parent (MW 139.22) and the direct cyclopropyl analog (CAS 869472-59-3), which lacks the methoxy oxygen and methylene linker . For research applications requiring a chiral 4-substituted THTP building block with a hydrogen-bond-accepting ether functionality and a conformationally constrained cyclopropyl group, no generic substitute exists among commercially available THTP analogs.

4-(Cyclopropyl(methoxy)methyl)-THTP: Quantitative Differentiation Evidence Versus Closest Analogs


Scaffold Baseline Potency: THTP Core vs. Isosteric THIQ Core in hPNMT Inhibition

The unsubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold (compound 14) exhibits an hPNMT Ki of 37 ± 1 µM, which is approximately 6-fold less potent than its direct isosteric comparator 1,2,3,4-tetrahydroisoquinoline (THIQ, compound 5) with an hPNMT Ki of 5.8 ± 0.5 µM [1]. This establishes a quantitative baseline for the intrinsic affinity deficit of the THTP nucleus versus the THIQ nucleus. The 4-substituted target compound, bearing a cyclopropyl(methoxy)methyl group that is absent in compound 14, may alter this baseline through steric and electronic modulation of the amine pKa and lipophilic interactions within the target binding pocket. Any procurement decision prioritizing THTP-based probes over THIQ-based probes must account for this established ~6-fold intrinsic potency gap, which has been attributed to the electronic properties of the thiophene ring [2]. Note: No direct hPNMT data exist for the target compound; this comparison represents Class-level inference from the parent scaffold.

hPNMT inhibition scaffold isosterism catecholamine biosynthesis

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Parent THTP Scaffold

The target compound (MW 223.34 g/mol; formula C12H17NOS) exhibits a molecular weight increase of approximately 60% over the unsubstituted parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (MW 139.22 g/mol; formula C7H9NS) [1]. The addition of the cyclopropyl(methoxy)methyl substituent (approximate fragment mass 84.12 Da) introduces three sp³-hybridized carbons, one ether oxygen capable of acting as a hydrogen bond acceptor, and a cyclopropyl ring that imposes conformational constraint . In comparison to 4-(methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which bears only the methoxymethyl group without the cyclopropyl ring, the target compound offers increased steric bulk and distinct conformational preferences due to the cyclopropyl moiety [2]. These physicochemical differences directly impact solubility, permeability, and target binding potential. Note: No experimentally measured logP or logD data were identified for the target compound; this comparison is based on calculated molecular descriptors and structural analysis.

physicochemical properties drug-likeness building block selection

4-Substituent SAR Constraints: Differentiation Based on Glucose-6-Phosphatase Inhibitor Pharmacophore Requirements

Published SAR for glucose-6-phosphatase catalytic site inhibitors establishes that the 4-substituent of the tetrahydrothieno[3,2-c]pyridine ring 'has to be a phenyl group, optionally substituted with a lipophilic 4-substituent, such as trifluoromethoxy or chloro' [1]. The most potent compounds in this series achieved IC50 values down to 140 nM, but only when adhering to this strict 4-phenyl pharmacophore requirement [2]. The target compound, bearing a non-aromatic cyclopropyl(methoxy)methyl substituent at the 4-position, falls outside this established SAR and is therefore predicted to lack glucose-6-phosphatase inhibitory activity. This predicted inactivity is itself a valuable differentiation feature: the target compound can serve as a negative control or selectivity probe when profiling THTP derivatives against glucose-6-phosphatase versus other targets where non-phenyl 4-substituents may be tolerated. In contrast, the isomeric tetrahydrothieno[2,3-c]pyridine system and the benzo analog 1,2,3,4-tetrahydroisoquinoline were both confirmed to be equipotent or inferior to the [3,2-c] system with appropriate substitution [3].

glucose-6-phosphatase type 2 diabetes target 4-substituent SAR

Purity Benchmarking: Vendor-Specified Purity Grades and Their Implications for Reproducibility

Commercially available batches of the target compound are offered at two distinct purity specifications: 95% (AKSci, Catalog 5071EG) and NLT 98% (MolCore) . For comparison, the unsubstituted parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is typically supplied at research-grade purity without a specified minimum [1]. The 3-percentage-point difference between the 95% and 98% specifications may be significant in assay contexts sensitive to trace impurities, particularly in cellular assays where minor contaminants can produce off-target effects. No analytical characterization data (HPLC traces, NMR spectra, residual solvent analysis) were identified from any vendor for this specific compound, representing a data gap that users should address through in-house QC prior to critical experiments . This limitation is not unique to this compound but is common among rare and unique research chemicals within the THTP class.

compound purity quality control reproducibility

Chirality at C-4: A Differentiating Feature Absent in Symmetric 4-Substituted Analogs

The cyclopropyl(methoxy)methyl substituent at the 4-position creates a chiral center that is absent in the unsubstituted parent THTP (compound 14, achiral at C-4) and in symmetrically 4,4-disubstituted analogs [1]. In the glucose-6-phosphatase inhibitor series, enantioselectivity in enzyme recognition was systematically observed, with 'activity residing in all cases only in one of the enantiomers' [2]. Similarly, in the hPNMT inhibitor series, stereochemistry at the carbon adjacent to the THTP nitrogen (equivalent to the 3-position of THIQ) produced dramatic potency differences: (S)-30 exhibited an hPNMT Ki of 0.48 ± 0.04 µM versus (R)-30 with an hPNMT Ki of 9.6 ± 0.5 µM, a 20-fold enantiomeric potency ratio [3]. While these data derive from 2,6-disubstituted THTPs with stereochemistry at the 6-position rather than the 4-position, the principle of enantioselective target recognition is firmly established for this scaffold class. The target compound, supplied as a racemate unless otherwise specified, presents an opportunity for enantiomeric resolution and differential profiling that is not possible with achiral 4-substituted analogs.

chirality enantioselectivity stereochemistry

Combinatorial and Scaffold-Hopping Versatility: THTP Core Performance Versus Isomeric and Benzo Analogs

Published SAR across multiple target classes demonstrates that the tetrahydrothieno[3,2-c]pyridine core is equipotent to the isomeric [2,3-c] system and substantially superior to the benzo analog 1,2,3,4-tetrahydroisoquinoline for glucose-6-phosphatase inhibition [1]. In the antiplatelet arena, novel THTP derivatives achieved platelet agglutination inhibition of 88.25% (compound 4a) and 70.17% (compound 4g), comparable to reference drugs aspirin and prasugrel [2]. In complement inhibition, some THTP derivatives demonstrated improved inhibitory activity over existing tetrahydrothienopyridine drugs ticlopidine and clopidogrel, without exhibiting haemolytic activity or cytotoxicity in human cell lines [3]. More recently, the THTP scaffold has been validated as a productive starting point for hedgehog acyltransferase (HHAT) inhibitor development, with compound IMP-1575 achieving an IC50 of 0.75 µM against purified HHAT and nM potency in cellular assays without detectable off-target cytotoxicity [4]. These class-level findings confirm that the THTP core, when appropriately substituted, is a versatile and productive scaffold for probe and lead discovery across mechanistically diverse targets. The target compound's unique 4-substituent represents an underexplored region of THTP chemical space distinct from the 2,6-disubstituted and 5-benzoyl patterns dominating published series.

scaffold hopping combinatorial chemistry core system comparison

Recommended Research Application Scenarios for 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine


Medicinal Chemistry: 4-Position SAR Exploration for Novel THTP-Based Lead Series

This compound is most rationally deployed as a building block for systematic exploration of 4-position SAR in THTP-based lead optimization programs. Given that published THTP SAR has predominantly focused on 2-, 5-, and 6-position modifications, the 4-position remains comparatively underexplored [1]. The cyclopropyl(methoxy)methyl group offers a combination of conformational constraint (cyclopropyl), hydrogen-bond-accepting capacity (ether oxygen), and a chiral center—features not simultaneously present in any commercially available 4-substituted THTP analog. Medicinal chemists can use this compound as a starting point for library synthesis targeting P2Y12, HHAT, or novel THTP-amenable targets, with the understanding that the scaffold carries an intrinsic ~6-fold potency deficit versus THIQ in hPNMT contexts [2].

Selectivity Profiling: Negative Control for Glucose-6-Phosphatase Inhibitor Screening Cascades

The established SAR requirement for a 4-phenyl substituent in glucose-6-phosphatase catalytic site inhibitors makes this compound—which bears a non-aromatic cyclopropyl(methoxy)methyl group—a structurally appropriate negative control for screening cascades [3]. Including this compound in a screening plate alongside 4-phenyl-substituted THTP analogs can help confirm that observed inhibitory activity is pharmacophore-dependent rather than arising from nonspecific assay interference. This application leverages the compound's predicted inactivity against G6Pase (based on SAR violation) as a quality control tool.

Enantioselective Pharmacology: Chiral Resolution for Differential Target Profiling

The chiral center at C-4 created by the cyclopropyl(methoxy)methyl substituent enables enantiomeric separation via chiral HPLC or SFC, yielding individual enantiomers for differential pharmacological profiling. This approach is supported by class-level precedent: enantioselective target recognition has been demonstrated in both the glucose-6-phosphatase series (activity in only one enantiomer) and the hPNMT series (20-fold potency difference between (S)-30 and (R)-30) [4][5]. Laboratories with chiral separation capabilities can generate matched enantiomer pairs to evaluate whether the biological activity of this compound series is enantiospecific, a critical consideration for lead optimization.

Chemical Biology: THTP Scaffold Probe for Under-Explored Target Space

The THTP scaffold has demonstrated productive engagement with at least five mechanistically distinct target classes: P2Y12 (antiplatelet), hPNMT (catecholamine biosynthesis), glucose-6-phosphatase (gluconeogenesis), complement pathway (innate immunity), and HHAT (hedgehog signaling) [6]. The availability of this compound with a unique 4-substituent enables chemoproteomic or phenotypic screening approaches to identify novel targets that preferentially bind THTP derivatives bearing cyclopropyl-containing 4-substituents. Given that the 4-substituent identity was critical for target selectivity in the G6Pase series (phenyl required), this compound may exhibit a target engagement profile orthogonal to 4-phenyl-substituted THTP probes [7].

Quote Request

Request a Quote for 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.